molecular formula C12H9Br2NO3 B1301318 Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 860787-14-0

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B1301318
M. Wt: 375.01 g/mol
InChI Key: UFQHSUUUNALIBY-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including antibacterial, antifungal, and anticancer activities. The compound , while not directly studied in the provided papers, shares structural similarities with other quinolone derivatives that have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of quinolone derivatives often involves multistep reactions, including key steps such as acyl-chlorination, condensation, decarboxylation, esterification, and cyclization. For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved a series of such reactions with an overall yield of 48% . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives included a key step of forming the C-7 fatty amide derivative through selective formation of an azide followed by reduction to the corresponding amine . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is critical for their biological activity. Structural modifications can significantly impact the potency and specificity of these compounds. For example, the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid led to a new prototype with enhanced oral antiallergy activity . The presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for activity . These findings suggest that the molecular structure of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate would be an important factor in determining its potential biological applications.

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions that are essential for their biological function or further chemical modifications. For instance, the reaction of trimethylsilyl enol ethers with isoquinolinium salts was used to synthesize ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which could then be cyclized to form pyrido[2,1-a]isoquinoline derivatives . These types of reactions could potentially be applied to Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate to generate new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are crucial for their practical application. While the specific properties of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate required careful consideration of the intermediate's stability . The biological evaluation of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives also highlighted the importance of the lipophilic chain length on cytotoxicity and antimicrobial activity . These aspects are important when considering the synthesis and application of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Scientific Research Applications

Synthesis Methods

Research has demonstrated various methods for synthesizing derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylate compounds, which are structurally related to Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate. For instance, Zahra et al. (2007) reported the chemical reduction and cyclocondensation reactions to prepare ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, a process which underscores the complex chemistry and potential for diverse biological activity within this chemical class (Zahra et al., 2007).

Potential Anticancer Activities

Gaber et al. (2021) focused on synthesizing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluating their anticancer effects against the breast cancer MCF-7 cell line. This research highlights the significant potential of such compounds in developing novel anticancer agents. The study found that certain derivatives demonstrated strong anticancer activity, providing a promising outlook for future therapeutic applications (Gaber et al., 2021).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHSUUUNALIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191556
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

CAS RN

860787-14-0
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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